synthesis of 1-[2-(morpholin-4-yl)ethyl]-1H-indol-5-amine from 5-nitroindole
synthesis of 1-[2-(morpholin-4-yl)ethyl]-1H-indol-5-amine from 5-nitroindole
An In-Depth Technical Guide to the Synthesis of 1-[2-(morpholin-4-yl)ethyl]-1H-indol-5-amine from 5-Nitroindole
Abstract
This technical guide provides a comprehensive, two-step synthetic pathway for the preparation of 1-[2-(morpholin-4-yl)ethyl]-1H-indol-5-amine, a key intermediate in pharmaceutical research and development. The synthesis commences with the selective N-alkylation of commercially available 5-nitroindole with 4-(2-chloroethyl)morpholine, followed by the chemoselective reduction of the nitro-functional group to the corresponding primary amine. This document offers detailed, step-by-step experimental protocols, mechanistic insights, and justifications for procedural choices, aimed at researchers, chemists, and professionals in the field of drug development.
Introduction: Significance and Synthetic Strategy
The 5-aminoindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The target molecule, 1-[2-(morpholin-4-yl)ethyl]-1H-indol-5-amine, incorporates both the crucial 5-aminoindole moiety and a flexible morpholinoethyl side chain, which can significantly enhance aqueous solubility and receptor binding affinity. This makes it a valuable building block for the synthesis of complex pharmaceutical agents, including those targeting serotonin receptors.
The synthetic approach detailed herein is a robust and efficient linear sequence starting from 5-nitroindole. The strategy is bifurcated into two primary transformations:
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N-Alkylation: Introduction of the morpholinoethyl side chain at the N1 position of the indole ring.
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Nitro Group Reduction: Conversion of the C5 nitro group to the target amine.
This pathway is designed for scalability and high fidelity, with each step employing well-established and reliable chemical transformations.
Figure 1: Overall synthetic workflow from 5-nitroindole to the target 5-aminoindole derivative.
Part I: Selective N-Alkylation of 5-Nitroindole
Mechanistic Rationale and Causality
The alkylation of indoles presents a regioselectivity challenge, as the molecule possesses two nucleophilic centers: the N1 nitrogen and the C3 carbon. While C3 is often more nucleophilic, selective N-alkylation can be achieved by deprotonating the indole nitrogen with a suitable base to form the more reactive indolide anion.[1] This anion then acts as a potent nucleophile, attacking the electrophilic alkyl halide in a classical S\textsubscript{N}2 reaction.
The choice of a strong base like potassium hydroxide (KOH) in a polar aprotic solvent such as dimethylformamide (DMF) is critical.[2] DMF effectively solvates the potassium cation, leaving a highly reactive, "naked" indolide anion, which favors the desired N-alkylation pathway. 4-(2-Chloroethyl)morpholine serves as an efficient electrophile for this transformation.
Figure 2: Mechanism of N-alkylation involving deprotonation followed by nucleophilic attack.
Detailed Experimental Protocol
Materials:
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5-Nitroindole
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4-(2-Chloroethyl)morpholine hydrochloride
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Potassium hydroxide (KOH)
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Dimethylformamide (DMF), anhydrous
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Ethyl acetate
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Brine solution
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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To a stirred suspension of powdered potassium hydroxide (2.0 equivalents) in anhydrous DMF, add 5-nitroindole (1.0 equivalent) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
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Stir the resulting mixture for 30-60 minutes at room temperature. The color should darken, indicating the formation of the indolide anion.
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Add 4-(2-chloroethyl)morpholine (or its hydrochloride salt, using an additional equivalent of base) (1.2 equivalents) dropwise to the reaction mixture.[2]
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Heat the reaction mixture to 60-70 °C and maintain stirring for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
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Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
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Purify the crude material by silica gel column chromatography to obtain 1-[2-(morpholin-4-yl)ethyl]-5-nitro-1H-indole as a solid.
Expected Data for Intermediate
| Parameter | Expected Value |
| Product Name | 1-[2-(Morpholin-4-yl)ethyl]-5-nitro-1H-indole |
| Appearance | Yellow to orange solid |
| Yield | 75-85% (typical) |
| ¹H NMR (CDCl₃) | Key peaks: ~8.5 ppm (s, 1H, H-4), ~8.1 ppm (dd, 1H, H-6), ~7.3 ppm (d, 1H, H-7), ~4.3 ppm (t, 2H, N-CH₂), ~3.7 ppm (t, 4H, morpholine), ~2.8 ppm (t, 2H, N-CH₂), ~2.5 ppm (t, 4H, morpholine). |
| Mass Spec (ESI) | [M+H]⁺ calculated for C₁₄H₁₇N₃O₃ matches found value. |
Part II: Chemoselective Reduction of the Nitro Group
Mechanistic Rationale and Causality
The reduction of an aromatic nitro group to a primary amine is a cornerstone transformation in organic synthesis. Numerous methods exist, including the use of metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl) or catalytic hydrogenation.[3][4] For substrates containing other potentially reducible functional groups or acid-sensitive moieties like the morpholine ring, catalytic hydrogenation is often the method of choice due to its mild conditions and high chemoselectivity.[3]
In this step, palladium on carbon (Pd/C) is used as the catalyst. The reaction proceeds via the adsorption of hydrogen gas and the nitro-containing substrate onto the surface of the palladium catalyst. A stepwise transfer of hydrogen atoms to the nitro group occurs, proceeding through nitroso and hydroxylamine intermediates, ultimately yielding the desired amine.[2] Water is the only byproduct, making this a clean and environmentally benign process.
Figure 3: Stepwise reduction of a nitro group to an amine via catalytic hydrogenation.
Detailed Experimental Protocol
Materials:
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1-[2-(Morpholin-4-yl)ethyl]-5-nitro-1H-indole
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10% Palladium on Carbon (Pd/C), 50% wet
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Methanol (MeOH) or Tetrahydrofuran (THF)
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Hydrogen (H₂) gas supply or a hydrogen generator
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Parr hydrogenator or a balloon setup
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Celite®
Procedure:
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Dissolve 1-[2-(morpholin-4-yl)ethyl]-5-nitro-1H-indole (1.0 equivalent) in a suitable solvent such as methanol or a mixture of THF/MeOH in a hydrogenation flask.
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Carefully add 10% Pd/C catalyst (5-10% by weight of the starting material) to the solution under an inert atmosphere.
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Seal the reaction vessel and purge it several times with hydrogen gas.
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Pressurize the vessel with hydrogen (typically 40-50 psi in a Parr apparatus or 1 atm using a balloon) and stir the mixture vigorously at room temperature.
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Monitor the reaction by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-8 hours.
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Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.
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Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.
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Combine the filtrates and concentrate under reduced pressure to afford the crude 1-[2-(morpholin-4-yl)ethyl]-1H-indol-5-amine. The product is often pure enough for subsequent steps, but can be further purified by chromatography if necessary.
Expected Data for Final Product
| Parameter | Expected Value |
| Product Name | 1-[2-(Morpholin-4-yl)ethyl]-1H-indol-5-amine |
| Appearance | Off-white to brown solid (can be sensitive to air and light) |
| Yield | >95% (quantitative) |
| ¹H NMR (DMSO-d₆) | Key peaks: ~7.1 ppm (d, 1H, H-7), ~6.8 ppm (d, 1H, H-4), ~6.6 ppm (dd, 1H, H-6), ~4.5 ppm (bs, 2H, NH₂), ~4.1 ppm (t, 2H, N-CH₂), ~3.5 ppm (t, 4H, morpholine), ~2.6 ppm (t, 2H, N-CH₂), ~2.4 ppm (t, 4H, morpholine). |
| Mass Spec (ESI) | [M+H]⁺ calculated for C₁₄H₁₉N₃O matches found value. |
Safety and Handling
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5-Nitroindole: Handle with standard personal protective equipment (PPE). It is a potential irritant.
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Potassium Hydroxide: Highly corrosive. Avoid contact with skin and eyes.
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Dimethylformamide (DMF): A potential teratogen. Handle in a well-ventilated fume hood.
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4-(2-Chloroethyl)morpholine hydrochloride: Corrosive and an irritant. Handle with appropriate PPE.
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Palladium on Carbon (Pd/C): The dry catalyst is pyrophoric and can ignite in the presence of solvents and air. Always handle the wet catalyst or under an inert atmosphere.
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Hydrogen Gas: Highly flammable. Ensure all equipment is properly grounded and free of leaks. Perform hydrogenation in a designated and well-ventilated area.
Conclusion
This guide has detailed an efficient and reliable two-step . The pathway leverages a selective N-alkylation followed by a clean, high-yielding catalytic hydrogenation. The protocols are robust and based on well-understood organic chemistry principles, making them suitable for implementation in both academic and industrial research settings for the production of this valuable pharmaceutical intermediate.
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